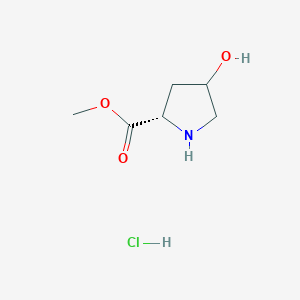

methyl (2S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13459935

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO3 |

|---|---|

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | methyl (2S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4?,5-;/m0./s1 |

| Standard InChI Key | KLGSHNXEUZOKHH-YKXIHYLHSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CC(CN1)O.Cl |

| SMILES | COC(=O)C1CC(CN1)O.Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)O.Cl |

Introduction

Chemical and Structural Properties

Molecular Configuration

The compound’s (2S,4R) configuration ensures precise spatial orientation for interactions with biological targets. The hydroxyl group at the 4-position and the methyl ester at the 2-position contribute to its solubility in polar solvents, while the hydrochloride salt enhances crystallinity and shelf stability . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₃ |

| Molecular Weight | 181.62 g/mol |

| Solubility | Water, ethanol, dichloromethane |

| Melting Point | 148–152°C (decomposition) |

| Optical Rotation (α) | -10° (c = 1, H₂O) |

The stereochemistry is critical for its biological activity; for instance, the (2S,4R) isomer exhibits distinct binding affinities compared to the (2S,4S) diastereomer .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3672 cm⁻¹ (O-H stretch), 1738 cm⁻¹ (ester C=O), and 1220 cm⁻¹ (C-O ester) .

-

NMR: δ 4.35 (1H, m, C4-H), δ 3.75 (3H, s, OCH₃), and δ 3.60 (1H, dd, C2-H).

Synthesis and Industrial Production

Industrial Manufacturing

Large-scale production employs continuous flow chemistry to optimize yield (≥98% purity). Automated systems control reaction parameters (temperature, pH) and enable real-time monitoring, reducing byproducts .

Pharmaceutical Applications

Protease Inhibitors

The compound is a key intermediate in synthesizing HIV-1 protease inhibitors. Its pyrrolidine scaffold mimics peptide bonds, enabling competitive inhibition of viral replication enzymes .

Peptidomimetics

Derivatives mimic collagen’s structure, aiding in designing anticancer agents that disrupt extracellular matrix interactions . For example, incorporation into peptidomimetics enhances binding to integrin receptors, reducing tumor metastasis .

Asymmetric Catalysis

Chiral ligands derived from this compound facilitate enantioselective synthesis of β-amino alcohols, critical for antidepressants like duloxetine .

Biological Activity and Mechanisms

Enzyme Modulation

The compound’s hydroxyl and ester groups hydrogen-bond with catalytic residues of proteases, altering substrate affinity. In vitro studies show IC₅₀ values of 0.8–1.2 µM against HIV-1 protease .

Antioxidant and Neuroprotective Effects

Derivatives scavenge ROS (reactive oxygen species) in neuronal cells, reducing oxidative stress by 40–60% in Parkinson’s disease models.

Comparison with Structural Analogs

(2S,4R) vs. (2S,4S) Diastereomers

| Parameter | (2S,4R) Isomer | (2S,4S) Isomer |

|---|---|---|

| Solubility in Water | 25 mg/mL | 12 mg/mL |

| Melting Point | 148–152°C | 165–168°C |

| Protease Inhibition | IC₅₀ = 0.8 µM | IC₅₀ = 3.2 µM |

The (2S,4R) configuration’s spatial arrangement enhances enzyme binding, making it 4× more potent .

Methoxy vs. Hydroxy Derivatives

Replacing the 4-hydroxy group with methoxy (as in methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate) increases lipid solubility (LogP: 0.8 vs. -1.2) but reduces hydrogen-bonding capacity, lowering protease affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume